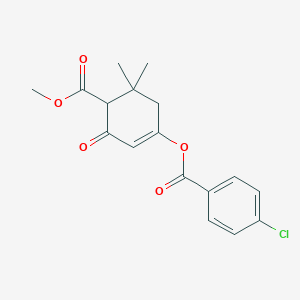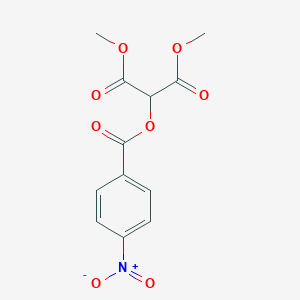
1H-1,2,3-triazole-5-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-triazole-5-thiolate is a sulfur-containing heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is a versatile ligand that can be used in various applications, including catalysis, bioconjugation, and drug discovery.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-triazole-5-thiolate is not well understood, but it is believed to involve the formation of metal complexes and the interaction with biological molecules. This compound can act as a nucleophile, which allows it to form covalent bonds with electrophilic molecules. Additionally, the sulfur atom in 1H-1,2,3-triazole-5-thiolate can act as a hydrogen bond acceptor, which makes it useful for the formation of protein-ligand complexes.
Biochemical and Physiological Effects:
1H-1,2,3-triazole-5-thiolate has been shown to have various biochemical and physiological effects. This compound has been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells. Additionally, 1H-1,2,3-triazole-5-thiolate has been shown to have antimicrobial properties, particularly against Gram-positive bacteria. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1H-1,2,3-triazole-5-thiolate has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. Additionally, this compound can be easily modified to introduce various functional groups, which makes it useful for a wide range of applications. However, there are also some limitations to using 1H-1,2,3-triazole-5-thiolate in lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of 1H-1,2,3-triazole-5-thiolate. One potential area of research is the development of new synthetic methods for this compound, particularly those that are more efficient and cost-effective. Additionally, there is a need for further studies on the mechanism of action of 1H-1,2,3-triazole-5-thiolate, particularly in the context of its potential as a drug candidate. Finally, there is a need for more studies on the potential applications of 1H-1,2,3-triazole-5-thiolate in areas such as catalysis, bioconjugation, and materials science.
Conclusion:
In conclusion, 1H-1,2,3-triazole-5-thiolate is a versatile compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound has been extensively studied for its potential applications in catalysis, bioconjugation, and drug discovery. While there is still much to learn about the mechanism of action of 1H-1,2,3-triazole-5-thiolate, its potential as a drug candidate and its various biochemical and physiological effects make it a promising area of research for the future.
Synthesemethoden
The synthesis of 1H-1,2,3-triazole-5-thiolate can be achieved through various methods, including click chemistry, thiol-ene reaction, and thiol-yne reaction. One of the most popular methods for synthesizing this compound is the click chemistry approach, which involves the reaction of an alkyne and an azide in the presence of a copper catalyst. This method is efficient, high yielding, and can be used for the synthesis of a wide range of 1,2,3-triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-triazole-5-thiolate has been extensively used in scientific research due to its unique properties. This compound can act as a chelating agent, which makes it useful for the synthesis of metal complexes and catalysis. It can also be used for the modification of biomolecules, such as proteins and DNA, through bioconjugation reactions. Additionally, 1H-1,2,3-triazole-5-thiolate has been studied for its potential as a drug candidate, particularly in the treatment of cancer and infectious diseases.
Eigenschaften
Molekularformel |
C2H2N3S- |
|---|---|
Molekulargewicht |
100.13 g/mol |
IUPAC-Name |
2H-triazole-4-thiolate |
InChI |
InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6)/p-1 |
InChI-Schlüssel |
LLCOQBODWBFTDD-UHFFFAOYSA-M |
SMILES |
C1=NNN=C1[S-] |
Kanonische SMILES |
C1=NNN=C1[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)



![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)
![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)

